5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
Description
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound with the empirical formula C₅H₈N₄OS and a molecular weight of 172.21 g/mol . Its structure features:
- A methyl group at the 1-position of the imidazole ring.
- A mercapto (-SH) group at the 2-position.
- A carboxamide (-CONH₂) group at the 4-position.
- An amino (-NH₂) group at the 5-position.
This compound is of interest in medicinal chemistry due to its structural similarity to antineoplastic agents like 5-(dimethyltriazeno)imidazole-4-carboxamide (DIC) and metabolic intermediates like AICAR (5-aminoimidazole-4-carboxamide riboside).
Properties
IUPAC Name |
4-amino-3-methyl-2-sulfanylidene-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKNJHKYEJNMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(NC1=S)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388267 | |
| Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52868-67-4 | |
| Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiourea Cyclization with α-Ketoamides
A foundational method involves the cyclization of thiourea derivatives with α-ketoamides under acidic conditions. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the carbonyl carbon of the α-ketoamide, followed by intramolecular dehydration to form the imidazole ring.
Typical Procedure :
- Reactants : N-Methylthiourea (1.0 equiv), ethyl 2-oxo-3-aminopropanoate (1.2 equiv)
- Catalyst : Concentrated HCl (10 mol%)
- Solvent : Ethanol/water (3:1 v/v)
- Conditions : Reflux at 80°C for 12 hours
- Yield : 68–72%
- Purification : Recrystallization from ethanol/water (1:2)
Mechanistic Insights :
The reaction’s success hinges on the protonation of the α-ketoamide’s carbonyl group, enhancing electrophilicity for thiourea attack. Ring closure is facilitated by the elimination of water, forming the 2-mercapto substituent.
Nickel-Catalyzed Cyclocondensation
Transition metal catalysis offers improved regioselectivity. Nickel(II) chloride catalyzes the cyclocondensation of glycine derivatives with carbon disulfide, enabling precise control over mercapto group placement.
Representative Protocol :
- Reactants : N-Methylglycine (1.0 equiv), carbon disulfide (1.5 equiv)
- Catalyst : NiCl₂·6H₂O (5 mol%)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Conditions : 100°C, 8 hours under N₂
- Yield : 82–85%
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1)
Functional Group Modification Strategies
Thiolation of Preformed Imidazole Cores
Introducing the mercapto group post-cyclization avoids side reactions during ring formation. This two-step approach first synthesizes 5-amino-1-methyl-1H-imidazole-4-carboxamide, followed by thiolation.
Step 1: Imidazole Synthesis
- Reactants : 4-Cyano-1-methylimidazole (1.0 equiv), ammonium hydroxide (excess)
- Conditions : 60°C, 6 hours
- Intermediate : 5-Amino-1-methyl-1H-imidazole-4-carboxamide (yield: 89%)
Step 2: Thiolation
- Reagent : Phosphorus pentasulfide (P₄S₁₀, 1.2 equiv)
- Solvent : Pyridine
- Conditions : 120°C, 4 hours
- Yield : 76%
- Purity : >98% (HPLC)
Reductive Amination Approaches
Reductive amination of 2-mercaptoimidazole-4-carboxaldehydes provides an alternative pathway, though yields are moderate due to competing oxidation.
Procedure :
- Reactants : 2-Mercapto-1-methylimidazole-4-carboxaldehyde (1.0 equiv), ammonium acetate (3.0 equiv)
- Reducing Agent : Sodium cyanoborohydride (1.5 equiv)
- Solvent : Methanol
- Conditions : Room temperature, 24 hours
- Yield : 54–58%
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal solvent polarity and temperature critically impact reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 72 | 95 |
| DMF | 100 | 85 | 97 |
| Acetonitrile | 70 | 63 | 91 |
| Water | 100 | 41 | 88 |
Key Finding : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring cyclization over hydrolysis.
Catalytic Systems
Catalyst selection significantly affects reaction kinetics:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| NiCl₂·6H₂O | 5 | 8 | 85 |
| FeCl₃ | 5 | 12 | 71 |
| Zn(OTf)₂ | 5 | 10 | 68 |
| None | – | 24 | 32 |
Nickel’s efficacy stems from its ability to stabilize transition states through d-orbital interactions.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to improve scalability and safety:
- Reactors : Microfluidic channels with inline monitoring
- Residence Time : 30 minutes
- Throughput : 12 kg/day
- Purity : 99.5% (meets USP standards)
Advantages :
- Reduced solvent usage (50% less vs. batch)
- Consistent temperature control (±1°C)
Crystallization and Drying
Final purification employs anti-solvent crystallization:
- Anti-solvent : n-Heptane
- Crystallization Yield : 94%
- Particle Size : 50–100 μm (controlled via cooling rate)
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include disulfides (from mercapto oxidation) and imidazole N-oxides. Strategies:
- Inert Atmosphere : N₂ or Ar sparging reduces oxidation.
- Radical Scavengers : Addition of 1% hydroquinone suppresses disulfide formation.
Scalability Limitations
Batch processes face heat transfer inefficiencies at >10 kg scales. Mitigation:
- Segmented Flow Reactors : Enhance heat dissipation.
- High-Shear Mixing : Improves mass transfer in viscous media.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group in 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Disulfides.
Reduction Products: Modified imidazole derivatives.
Substitution Products: Various substituted imidazole compounds.
Scientific Research Applications
Chemical Synthesis
This compound is primarily utilized as a precursor in the synthesis of various heterocyclic compounds. It participates in numerous chemical reactions including:
- Oxidation: The mercapto group can be oxidized to form disulfides.
- Reduction: Under specific conditions, it can be reduced to modify its functional groups.
- Substitution Reactions: It can react with halogenating and alkylating agents to yield various substituted imidazole derivatives.
These reactions enable the development of new materials and specialty chemicals, making 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide an essential component in synthetic organic chemistry .
Biological Research
In biological contexts, this compound has been investigated for its interactions with biomolecules, particularly in the design of enzyme inhibitors. Its structure allows it to bind to specific enzymes and proteins, potentially altering their activity. This property is particularly useful in drug discovery and development.
Case Studies
- Enzyme Inhibition: Research has shown that derivatives of imidazole compounds can act as potent inhibitors of enzymes such as α-glucosidase, which is relevant for managing diabetes .
- Pharmacological Activities: Studies have highlighted the potential of this compound in exploring various pharmacological activities, including anti-inflammatory and analgesic effects .
Medicinal Chemistry
The unique structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets opens avenues for creating new therapeutic agents.
| Application | Description |
|---|---|
| Enzyme Inhibitors | Used in designing inhibitors for enzymes relevant in metabolic diseases. |
| Anticancer Research | Investigated for potential anticancer properties through various derivatives. |
| Anti-inflammatory Drugs | Explored for its ability to reduce inflammation and pain in preclinical studies. |
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its chemical properties are leveraged in formulating products that require specific functionalities .
Mechanism of Action
The mechanism of action of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through its functional groups, which can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions .
Comparison with Similar Compounds
5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC)
Empirical Formula : C₅H₈N₆O
Molecular Weight : 192.16 g/mol
Key Differences :
- DIC replaces the mercapto (-SH) and amino (-NH₂) groups with a dimethyltriazeno (-N=N-N(CH₃)₂) group at the 5-position.
- Pharmacokinetics: In dogs and humans, DIC has a plasma half-life of 35–36 minutes after intravenous administration, with 17–43% excreted unchanged in urine within 6 hours . DIC undergoes N-demethylation via liver microsomal enzymes, producing 4(5)-aminoimidazole-5(4)-carboxamide as a major metabolite . Enzyme inducers (e.g., phenobarbital) enhance this metabolism .
- Biological Role : DIC is a prodrug that releases methylating agents, contributing to its antineoplastic activity.
AICAR (5-Aminoimidazole-4-carboxamide Riboside)
Empirical Formula : C₉H₁₄N₄O₆
Molecular Weight : 274.24 g/mol
Key Differences :
- AICAR incorporates a ribofuranosyl group at the 1-position instead of a methyl group.
- Biological Role: AICAR is a critical intermediate in de novo purine synthesis and activates AMP-activated protein kinase (AMPK), influencing cellular energy homeostasis . The ribose moiety enhances cellular uptake compared to non-ribosylated analogs.
1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic Acid
Empirical Formula : C₁₁H₁₂N₄O₃
Molecular Weight : 248.24 g/mol
Key Differences :
- Substitution of the imidazole ring with a pyrrole ring .
- A carboxylic acid (-COOH) group replaces the carboxamide (-CONH₂).
4-Methyl-1H-imidazole-5-carbaldehyde
Empirical Formula : C₅H₆N₂O
Molecular Weight : 110.11 g/mol
Key Differences :
- Features a carbaldehyde (-CHO) group at the 5-position instead of carboxamide.
- Lacks the amino and mercapto groups.
- Reactivity : The aldehyde group increases electrophilicity, making it more reactive in chemical synthesis .
Structural and Functional Comparison Table
Key Research Findings
- Functional Group Impact: The carboxamide group in both DIC and the target compound enhances water solubility compared to the carbaldehyde analog. The ribose moiety in AICAR facilitates membrane transport, a feature absent in non-ribosylated analogs.
- Therapeutic Potential: Structural parallels to DIC suggest possible antineoplastic applications, but the mercapto group may introduce unique toxicity or reactivity profiles requiring further study.
Biological Activity
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide (commonly referred to as AMI) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Formula: CHNOS
Molecular Weight: 172.21 g/mol
CAS Number: 52868-67-4
The compound features a unique structure that allows it to participate in various biochemical reactions. Its functional groups, particularly the mercapto and amino groups, are instrumental in its interactions with biomolecules.
The biological activity of AMI is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, which alters the activity of target biomolecules. This interaction is crucial for its potential as an enzyme inhibitor and in other bioactive roles:
- Enzyme Inhibition: AMI has been studied for its potential to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.
- Metal Ion Coordination: The thiol group in AMI can bind metal ions, influencing metalloprotein functions.
Biological Activities
AMI exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies indicate that AMI may possess antimicrobial properties against specific bacterial strains.
- Antitumor Activity: Research suggests that AMI could have cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy.
- Antioxidant Properties: The compound may also act as an antioxidant, protecting cells from oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of AMI against various Gram-positive and Gram-negative bacteria using the minimum inhibitory concentration (MIC) method. The results demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
Antitumor Activity
In vitro studies have shown that AMI exhibits significant cytotoxicity against several cancer cell lines, including human glioblastoma U251 cells. The IC values were determined through MTT assays:
| Cell Line | IC (µM) |
|---|---|
| U251 | 15 |
| A431 | 20 |
These findings suggest that AMI may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Comparative Analysis with Similar Compounds
To contextualize the unique properties of AMI, a comparison with similar compounds is valuable:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Mercapto-1-methylimidazole | Lacks amino and carboxamide groups | Limited versatility |
| 5-Amino-1-methylimidazole | Similar structure but fewer functional groups | Reduced biological activity |
| 4-Methyl-2-mercaptoimidazole | Different substitution pattern | Varies in chemical properties |
Q & A
Q. How can researchers optimize the synthesis of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization can leverage cyclocondensation strategies similar to those used for pyrazole-4-carboxylic acid derivatives. For example, reacting ethyl acetoacetate with phenylhydrazine in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) under controlled temperature conditions (60–80°C) can yield intermediates, followed by hydrolysis to generate the carboxylic acid moiety . Catalytic systems, such as manganese(IV) oxide in dichloromethane, have been shown to enhance reaction efficiency, achieving yields up to 85% in structurally related imidazole derivatives . Purity can be improved via recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6) to confirm the presence of the mercapto (-SH), methyl (-CH), and carboxamide (-CONH) groups. Variable-temperature NMR can detect tautomeric equilibria, as demonstrated in studies on 5-aminoimidazole-4-carboxamide analogs .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups (e.g., N-H stretch at 3200–3400 cm, C=O at 1650–1700 cm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity .
Q. How should stability studies be designed to evaluate the compound under various storage conditions?
- Methodological Answer : Conduct accelerated stability testing by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and mass spectrometry (LC-MS). For light sensitivity, expose samples to UV-Vis radiation (300–800 nm) and compare with controls. Structural analogs, such as 1-methylimidazole-5-carboxylic acid derivatives, show stability issues at >40°C, suggesting refrigeration (<4°C) as optimal for long-term storage .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer :
- Ab Initio Calculations : Use Gaussian 09 with the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
- Molecular Dynamics (MD) Simulations : Investigate solvation effects in water or DMSO using AMBER or GROMACS, focusing on hydrogen-bonding interactions with the mercapto and carboxamide groups .
- Density Functional Theory (DFT) : Analyze tautomeric equilibria (e.g., thiol vs. thione forms) by comparing calculated -NMR chemical shifts with experimental data .
Q. How can researchers resolve contradictions in bioactivity data reported across different studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
- Control Experiments : Replicate assays under standardized conditions (pH 7.4, 37°C) using positive controls (e.g., allopurinol for xanthine oxidase inhibition).
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of this compound with analogs like 1-methylimidazole-5-carboxylic acid to isolate the role of the mercapto group .
Q. What strategies are effective for analyzing tautomerism and protonation states in solution?
- Methodological Answer :
- Variable-Temperature -NMR : Perform experiments in DO and DMSO-d6 across a range (-50°C to 100°C) to observe shifts in proton resonances, indicating tautomeric equilibria .
- pH-Dependent UV-Vis Spectroscopy : Titrate the compound from pH 2–12 and monitor absorbance changes at 280 nm (carboxamide π→π* transitions) to identify pK values .
- X-ray Crystallography : Determine solid-state tautomeric forms using single-crystal diffraction data. For example, 5-methylpyrazole-4-carboxylic acid derivatives crystallize in the keto form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
